ETHYL 4-[(3-{4-[(HYDRAZINECARBONYL)METHOXY]-2-HYDROXYPHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE
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Overview
Description
Ethyl 4-[[(3E)-3-[4-(2-hydrazinyl-2-oxoethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-1,2-dihydropyrazol-4-yl]oxy]benzoate is a complex organic compound with a unique structure that includes a hydrazine group, a pyrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(3-{4-[(HYDRAZINECARBONYL)METHOXY]-2-HYDROXYPHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE typically involves multiple steps. One common method involves the reaction of ethyl 4-hydroxybenzoate with a hydrazine derivative to form the hydrazone intermediate. This intermediate is then reacted with a suitable aldehyde or ketone to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(3E)-3-[4-(2-hydrazinyl-2-oxoethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-1,2-dihydropyrazol-4-yl]oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo compounds, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Ethyl 4-[[(3E)-3-[4-(2-hydrazinyl-2-oxoethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-1,2-dihydropyrazol-4-yl]oxy]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with proteins and enzymes.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Mechanism of Action
The mechanism of action of ETHYL 4-[(3-{4-[(HYDRAZINECARBONYL)METHOXY]-2-HYDROXYPHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE involves its interaction with molecular targets such as proteins and enzymes. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrazole ring can also interact with various biological targets, modulating their activity.
Comparison with Similar Compounds
Ethyl 4-[[(3E)-3-[4-(2-hydrazinyl-2-oxoethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-1,2-dihydropyrazol-4-yl]oxy]benzoate can be compared with similar compounds such as:
Ethyl 4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate: Similar structure but with a furan ring instead of a pyrazole ring.
Ethyl 4-(2-(pyridin-2-ylmethylene)hydrazinyl)benzoate: Contains a pyridine ring, offering different chemical properties and biological activities.
Biological Activity
Ethyl 4-[(3-{4-[(hydrazinecarbonyl)methoxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the formation of hydrazone derivatives and subsequent reactions to introduce the pyrazole moiety. The general synthetic route includes:
- Formation of Hydrazide : Ethyl 4-benzamido benzoate is reacted with hydrazine hydrate to yield the corresponding hydrazide.
- Coupling with Pyrazole : The hydrazide is then coupled with a suitable pyrazole derivative to form the final product, this compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to this compound. These compounds exhibit significant inhibitory activity against key cancer-related targets such as:
- BRAF(V600E)
- EGFR
- Aurora-A Kinase
The presence of the pyrazole ring is crucial for these activities, as it enhances binding affinity to these targets due to its structural characteristics .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. Studies indicate that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in inflammatory responses .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications in the chemical structure affect biological activity. Key findings include:
Structural Feature | Effect on Activity |
---|---|
Presence of Hydroxyl Group | Increases solubility and bioavailability |
Substituents on Pyrazole Ring | Alters binding affinity to targets |
Length of Alkoxy Chain | Impacts pharmacokinetics |
These modifications can lead to enhanced potency and selectivity against specific biological targets, making them promising candidates for drug development .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Antitumor Efficacy : A study demonstrated that a derivative with a similar structure effectively reduced tumor growth in xenograft models by inhibiting cell proliferation pathways .
- Inflammation Model : In an experimental model of inflammation, a related compound significantly reduced edema and inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory diseases .
- Antifungal Activity : Some derivatives have shown promising antifungal properties against various pathogens, indicating a broader spectrum of biological activity .
Properties
IUPAC Name |
ethyl 4-[[5-[4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c1-2-28-20(27)12-3-5-13(6-4-12)30-17-10-22-24-19(17)15-8-7-14(9-16(15)25)29-11-18(26)23-21/h3-10,25H,2,11,21H2,1H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOFHXVTWZOORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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